1-(Piperidine-1-sulfonyl)piperidine-4-carboxylic acid
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Overview
Description
1-(Piperidine-1-sulfonyl)piperidine-4-carboxylic acid is an organic compound with the molecular formula C11H20N2O4S. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is notable for its unique structure, which includes both a sulfonyl and a carboxylic acid functional group attached to a piperidine ring. It is used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
The synthesis of 1-(Piperidine-1-sulfonyl)piperidine-4-carboxylic acid typically involves multiple steps. One common method includes the reaction of piperidine with sulfonyl chloride to form the sulfonyl derivative, followed by carboxylation to introduce the carboxylic acid group. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
1-(Piperidine-1-sulfonyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of piperidine derivatives with reduced functional groups.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols replace the sulfonyl group, forming new derivatives.
Scientific Research Applications
1-(Piperidine-1-sulfonyl)piperidine-4-carboxylic acid is used in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists due to its ability to interact with biological targets.
Medicine: It is investigated for its potential therapeutic applications, including as an anti-inflammatory and anticancer agent.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 1-(Piperidine-1-sulfonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, inhibiting their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
1-(Piperidine-1-sulfonyl)piperidine-4-carboxylic acid can be compared with other piperidine derivatives, such as:
Piperidine-4-carboxylic acid: Lacks the sulfonyl group, resulting in different chemical reactivity and biological activity.
N-Sulfonyl piperidine: Contains the sulfonyl group but lacks the carboxylic acid group, affecting its solubility and interaction with biological targets.
Piperidine-1-sulfonyl chloride: A precursor in the synthesis of this compound, used in various substitution reactions
Properties
IUPAC Name |
1-piperidin-1-ylsulfonylpiperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4S/c14-11(15)10-4-8-13(9-5-10)18(16,17)12-6-2-1-3-7-12/h10H,1-9H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMIZAXYMXIAEKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)N2CCC(CC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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